

CAS number for 2,6-Dichloropurine-9- β -D-ribose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropurine riboside

Cat. No.: B15600604

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An In-depth Technical Guide to 2,6-Dichloropurine-9- β -D-ribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropurine-9- β -D-ribose is a synthetic nucleoside analog that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a wide array of purine derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of 2,6-Dichloropurine-9- β -D-ribose, including its chemical properties, synthesis, and applications as a precursor for biologically active molecules. The document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics. The compound is recognized for its role as a raw material in the production of anticancer and antiviral agents, such as 2-chloroadenosine.^[1]

Chemical and Physical Properties

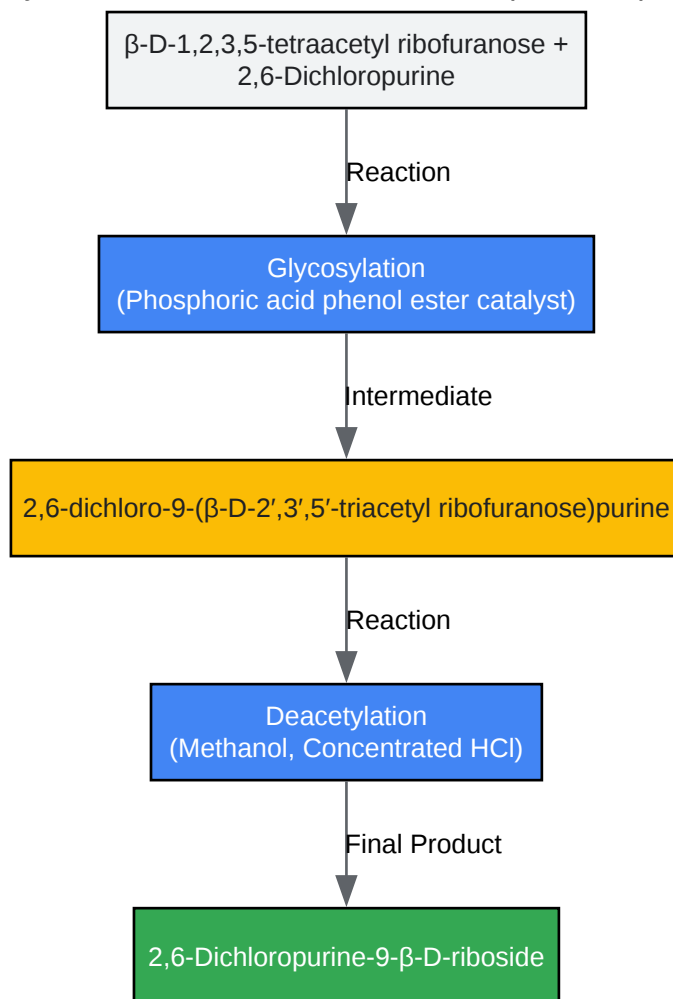
A summary of the key chemical and physical properties of 2,6-Dichloropurine-9- β -D-ribose is presented in the table below.

Property	Value	Reference
CAS Number	13276-52-3	[2][3][4]
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ N ₄ O ₄	[2][3]
Molecular Weight	321.12 g/mol	[2]
IUPAC Name	(2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol	[5]
Synonyms	2,6-Dichloropurine riboside, 2,6-Dichloro-9-(β-D-ribofuranosyl)purine	[3]
Purity	Typically ≥95%	[5]

Synthesis of 2,6-Dichloropurine-9-β-D-ribose

The synthesis of 2,6-Dichloropurine-9-β-D-ribose can be achieved through various chemical methods. One common approach involves the glycosylation of 2,6-dichloropurine. A patented method describes a two-step process starting from β-D-1,2,3,5-tetraacetyl ribofuranose and 2,6-dichloropurine.[6]

The general workflow for this synthesis is outlined below:

General Synthesis Workflow for 2,6-Dichloropurine-9- β -D-ribose

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A high-level overview of a synthetic route to 2,6-Dichloropurine-9- β -D-ribose.

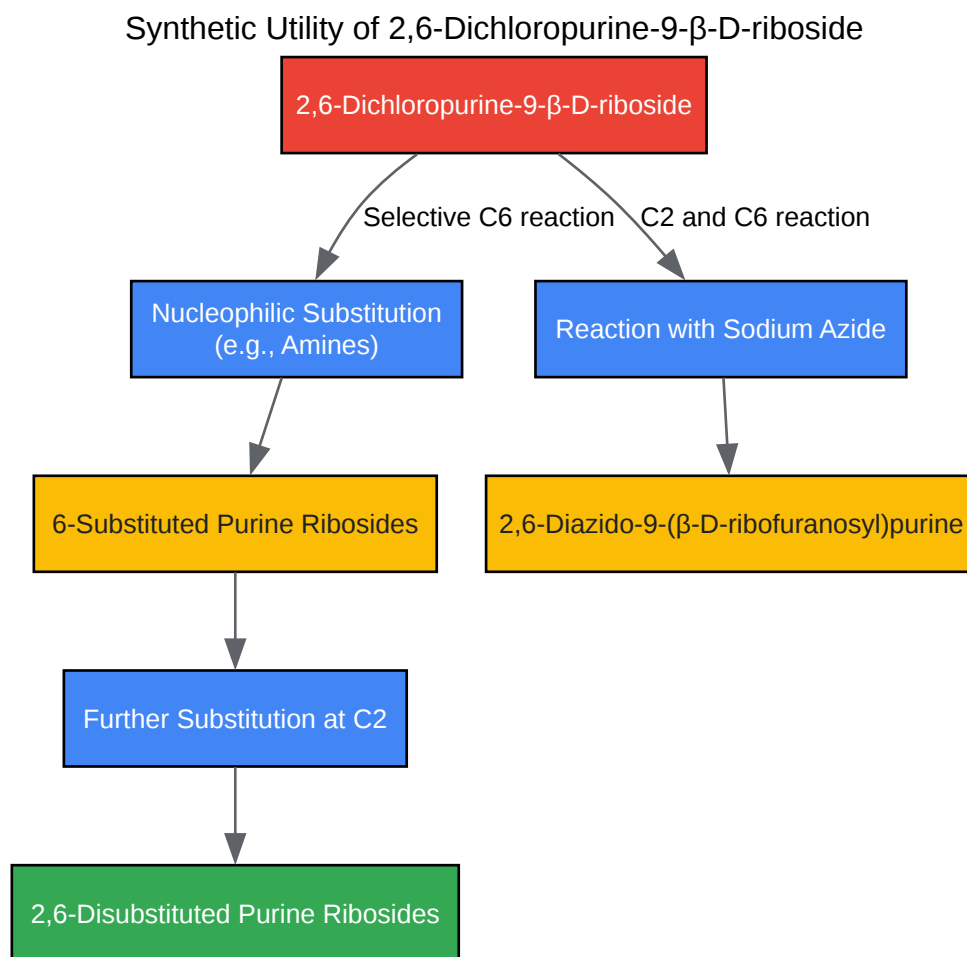
Chemical Reactivity and Applications in Synthesis

2,6-Dichloropurine-9- β -D-ribose is a versatile precursor for a variety of purine nucleoside analogs due to the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position. This allows for selective modification of the purine ring, leading to the synthesis of diverse compounds with potential biological activities.

For instance, it is a key intermediate in the synthesis of cladribine (2-chloro-2'-deoxyadenosine) analogs and other modified purine nucleosides.^[7] It has also been used in the synthesis of

photoaffinity probes for nucleotide-binding sites in proteins.[8]

The following diagram illustrates some of the synthetic transformations starting from 2,6-Dichloropurine-9- β -D-ribose:



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Key synthetic transformations of 2,6-Dichloropurine-9- β -D-ribose.

Biological Activity

While 2,6-Dichloropurine-9- β -D-ribose is primarily used as a synthetic intermediate, its derivatives have shown significant biological activity. It is considered a precursor for potential antitumor and antiviral drugs.[1] The structural modifications enabled by this precursor allow for the development of potent and selective inhibitors of various enzymes and receptors. For

example, novel 6-substituted amino-9-(β -D-ribofuranosyl)purine analogs have been synthesized and evaluated for their cytotoxic activity against human epithelial cancer cells.[9]

One such derivative, an N6-(4-trifluoromethylphenyl)piperazine analog, demonstrated significant cytotoxicity against liver, colon, and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[9]

Cell Line	IC ₅₀ (μ M) of N6-(4-trifluoromethylphenyl)piperazine analog
Huh7 (Liver Cancer)	1
HCT116 (Colon Cancer)	4
MCF7 (Breast Cancer)	1
Mahlavu (Hepatocellular Carcinoma)	3
FOCUS (Hepatocellular Carcinoma)	1

Data extracted from a study on novel 6-substituted amino-9-(β -d-ribofuranosyl)purine analogs. [9]

Experimental Protocols

Synthesis of 2,6-dichloro-9-(β -D-2',3',5'-triacetyl ribofuranose)purine[6]

- β -D-1,2,3,5-tetraacetyl ribofuranose and an organic solvent (e.g., dichloroethane) are placed into a reaction vessel.
- Under stirring, 2,6-dichloropurine and a phosphoric acid phenol ester compound catalyst are added in batches.
- The mixture is heated to reflux with continuous stirring.
- After the reaction is complete, the solvent and the acetic acid generated during the reaction are removed under vacuum.

- The resulting product, 2,6-dichloro-9-(β -D-2',3',5'-triacetyl ribofuranose)purine, is obtained after vacuum drying.

Synthesis of 2,6-Dichloropurine-9- β -D-ribose from the acetylated precursor[6]

- The 2,6-dichloro-9-(β -D-2',3',5'-triacetyl ribofuranose)purine and methanol are placed into a reaction vessel.
- Concentrated hydrochloric acid is added dropwise at 0-5°C, and the reaction is maintained at this temperature until completion.
- A solid base (e.g., sodium bicarbonate) is added at the same temperature to adjust the pH to 6.5-7.5.
- The mixture is filtered under reduced pressure.
- The filtrate is concentrated to dryness to yield 2,6-dichloropurine-9- β -D-ribose.

Synthesis of 2,6-diazido-9-(beta-D-ribofuranosyl)purine[10]

- 2,6-dichloro-9-(beta-D-ribofuranosyl)purine is reacted with sodium azide.
- The resulting 2,6-diazido-9-(beta-D-ribofuranosyl)purine can be further phosphorylated using pyrophosphoryl chloride to form the 3',5'-bisphosphate derivative.

Conclusion

2,6-Dichloropurine-9- β -D-ribose is a cornerstone molecule for the synthesis of a diverse range of purine nucleoside analogs. Its well-defined reactivity profile allows for the strategic design and development of novel compounds with potential therapeutic applications in oncology and virology. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the synthetic potential of this important chemical entity.

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- To cite this document: BenchChem. [CAS number for 2,6-Dichloropurine-9-β-D-ribose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600604#cas-number-for-2-6-dichloropurine-9-d-ribose]

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